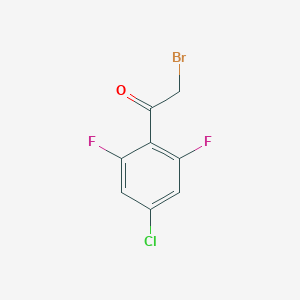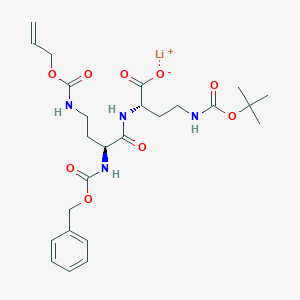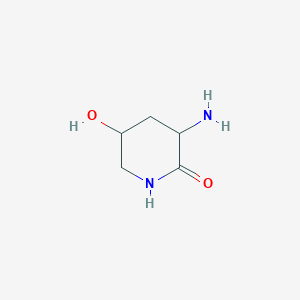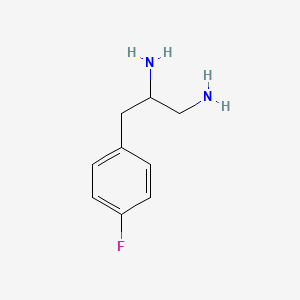
3-(4-Fluorophenyl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)propane-1,2-diamine is an organic compound with the molecular formula C9H13FN2. It is a derivative of propane-1,2-diamine, where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-(4-Fluorophenyl)propane-1,2-diamine involves the Grignard coupling reaction. This method typically starts with the preparation of a Grignard reagent from 4-fluorobromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with an appropriate precursor to form the desired diamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a nitrogen atmosphere to prevent oxidation and contamination .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields amine oxides, while reduction results in the formation of primary or secondary amines .
Scientific Research Applications
3-(4-Fluorophenyl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propane-1,2-diamine
- 3-(4-Methylphenyl)propane-1,2-diamine
- 3-(4-Chlorophenyl)propane-1,2-diamine
Uniqueness
3-(4-Fluorophenyl)propane-1,2-diamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(4-fluorophenyl)propane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9H,5-6,11-12H2 |
InChI Key |
LWGDUDANXVIALG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Pyridyl)cyclopropyl]methanol](/img/structure/B12980987.png)
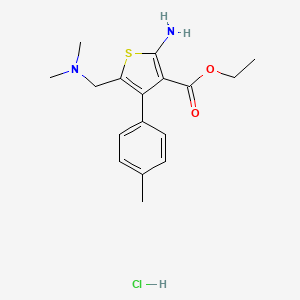
![(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine](/img/structure/B12980991.png)
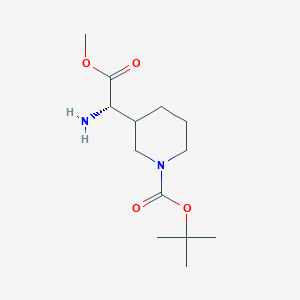
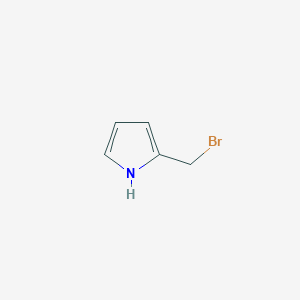
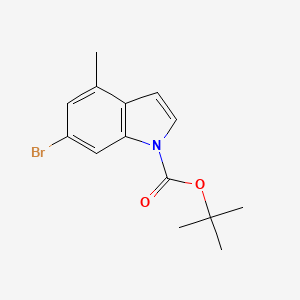
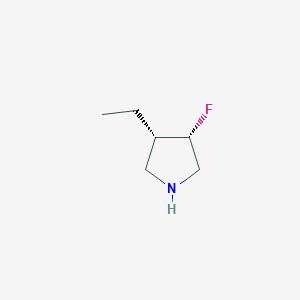
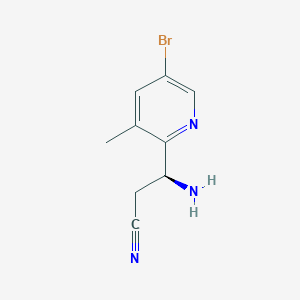
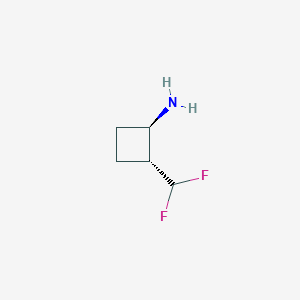
![1-Vinylspiro[3.5]nonan-1-ol](/img/structure/B12981035.png)
![1-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12981048.png)
